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Compound of Interest

Compound Name: Sp-5,6-DCI-cBiMPS

CAS No.: 120912-54-1

Cat. No.: B054066 Get Quote

Executive Summary
Sp-5,6-DCI-cBiMPS (Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-

monophosphorothioate) is a membrane-permeable, hydrolysis-resistant cAMP analog. Unlike

generic PKA activators (e.g., Forskolin) that broadly elevate cAMP, Sp-5,6-DCI-cBiMPS is a

site-selective ligand.

It exhibits a distinct preference for cAMP Binding Site B on the PKA Regulatory Subunit Type II

(RII).[1] This unique binding profile allows researchers to:

Discriminate PKA Isoforms: Preferentially activate PKA type II over type I in specific contexts.

Achieve Synergistic Activation: When paired with a Site A-selective analog (e.g., 8-PIP-

cAMP), it unlocks the PKA holoenzyme at significantly lower concentrations than either

analog alone.

Bypass Metabolic Feedback: Its phosphorothioate modification renders it resistant to cyclic

nucleotide phosphodiesterases (PDEs), ensuring sustained activation in metabolically active

tissues (e.g., platelets, adipocytes).
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The potency of Sp-5,6-DCI-cBiMPS is derived from three critical structural modifications to the

adenosine cyclic monophosphate scaffold.

Molecular Logic
Benzimidazole Ring System: Replaces the adenine base. This increases lipophilicity (

), allowing passive diffusion across cell membranes without the need for acetoxymethyl (AM)
ester masking.

5,6-Dichloro Substitution: These electron-withdrawing groups on the benzimidazole ring tune

the electron density to favor binding to Site B of the PKA regulatory subunit.

Sp-Phosphorothioate (S-p) Modification: An equatorial sulfur atom replaces one of the non-

bridging oxygens on the phosphate group. This confers resistance to hydrolysis by PDEs

(specifically PDE I, II, and III) while maintaining a conductive conformation for PKA binding.

Visualizing the Mechanism
The following diagram illustrates the functional logic of the molecule's design.
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Figure 1: Structure-Activity Relationship (SAR) logic of Sp-5,6-DCI-cBiMPS.

Binding Affinity and Isoform Selectivity
Sp-5,6-DCI-cBiMPS is defined by its Site B preference. The PKA regulatory subunit (R)

contains two tandem cAMP binding domains: Site A (fast off-rate) and Site B (slow off-rate).
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In PKA Type II holoenzymes, cAMP binding is cooperative. Site B must generally be occupied

first to induce a conformational change that exposes Site A. By saturating Site B with Sp-5,6-
DCI-cBiMPS, the kinase is "primed" for activation.

Comparative Affinity Data

Target Isoform
Binding Site
Preference

Activation
Constant (

)

Selectivity Factor

PKA Type I (RI) Site B > Site A 48 nM Moderate

PKA Type II (RII) Site B >>> Site A 35 nM High

PKG (cGMP-kinase) N/A > 10,000 nM
Negligible (Highly

Selective)

Data synthesized from Biolog Life Science Institute and Sandberg et al. [1, 2].

Key Insight: While the absolute

values for RI and RII appear similar (48 vs 35 nM), the mechanism of activation differs. The
analog's occupation of Site B on RII creates a more favorable thermodynamic state for
holoenzyme dissociation compared to RI, especially when endogenous cAMP levels are
fluctuating.

The "Gatekeeper" Mechanism: Synergistic
Activation
The most powerful application of Sp-5,6-DCI-cBiMPS is in synergistic mapping. Because PKA

activation requires the occupation of both sites (A and B), using a B-site selective analog (Sp-
5,6-DCI-cBiMPS) alongside an A-site selective analog (e.g., Sp-8-Br-cAMP or 8-PIP-cAMP)

results in supralinear activation.

This "Gatekeeper" mechanism allows researchers to activate PKA at analog concentrations

that would be sub-threshold if used individually, thereby minimizing off-target effects (e.g., on

EPAC or cyclic nucleotide-gated channels).
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Figure 2: The Cooperative "Gatekeeper" Activation Model. Sp-5,6-DCI-cBiMPS occupies Site

B, priming the RII subunit for Site A binding and subsequent catalytic unit release.

Experimental Protocols
Protocol A: Solubilization and Storage
Self-Validating Step: Sp-5,6-DCI-cBiMPS is lipophilic.[2] Dissolving directly in aqueous buffer

often results in precipitation.

Stock Preparation: Dissolve the lyophilized powder in DMSO (Dimethyl sulfoxide) to a

concentration of 10 mM.

Validation: Vortex for 30 seconds. The solution should be completely clear. If turbid,

sonicate for 1 minute.

Aliquot & Store: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at

-20°C.

Working Solution: Dilute the DMSO stock at least 1:1000 into the experimental buffer (e.g.,

Tyrode’s or HEPES) immediately before use to keep final DMSO concentration < 0.1%.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b054066?utm_src=pdf-body-img
https://www.benchchem.com/product/b054066?utm_src=pdf-body
https://www.benchchem.com/product/b054066?utm_src=pdf-body
https://d-nb.info/1084761475/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol B: Synergistic PKA Activation Assay (Live Cell)
This protocol determines if a cellular response is specifically PKA-mediated by exploiting site-

selectivity.

Materials:

Analog B: Sp-5,6-DCI-cBiMPS (Site B selective).

Analog A: Sp-8-Br-cAMP (Site A selective).

Control: 8-pCPT-2'-O-Me-cAMP (EPAC selective control).

Steps:

Baseline Measurement: Establish baseline activity (e.g., phosphorylation of CREB or VASP)

in serum-starved cells.

Single Agent Controls:

Treat Group 1 with 5 µM Sp-5,6-DCI-cBiMPS.

Treat Group 2 with 5 µM Sp-8-Br-cAMP.

Expectation: Minimal to low activation (sub-threshold).

Synergistic Treatment:

Treat Group 3 with 5 µM Sp-5,6-DCI-cBiMPS + 5 µM Sp-8-Br-cAMP.

Readout: Measure kinase activity after 15–30 minutes.

Interpretation:

If Group 3 activity >> (Group 1 + Group 2), the pathway is PKA-driven via cooperative

activation.

Validation: Use H-89 (PKA inhibitor) to abolish the effect in Group 3.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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